molecular formula C11H7BrN2S B14400767 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile CAS No. 86604-39-9

2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile

Katalognummer: B14400767
CAS-Nummer: 86604-39-9
Molekulargewicht: 279.16 g/mol
InChI-Schlüssel: YAQLHGUIMMBEPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur as a heteroatom. This particular compound is characterized by the presence of an amino group at the 2-position, a bromophenyl group at the 4-position, and a carbonitrile group at the 3-position. These structural features make it a valuable compound in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used due to its efficiency and simplicity.

Another method involves the solvent-free synthesis using high-speed vibration milling. This environmentally friendly approach uses diethylamine as a catalyst and has been optimized to yield good results .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Gewald reaction. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiol derivatives or reduced thiophenes.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. The amino and carbonitrile groups play a crucial role in its binding affinity and specificity towards biological targets. The compound can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells through specific molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

86604-39-9

Molekularformel

C11H7BrN2S

Molekulargewicht

279.16 g/mol

IUPAC-Name

2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C11H7BrN2S/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6H,14H2

InChI-Schlüssel

YAQLHGUIMMBEPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CSC(=C2C#N)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.